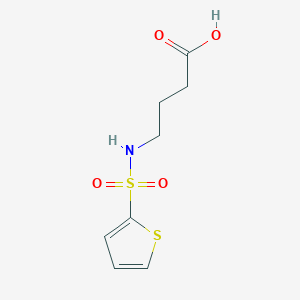

4-(噻吩-2-磺酰氨基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, thiophene itself can be synthesized by fusing together sulfur and 1,4-diketones . The synthesis of specific thiophene derivatives would depend on the desired substituents .Molecular Structure Analysis

The molecular structure of thiophene consists of four carbon atoms and one sulfur atom arranged in a five-membered ring. The sulfur atom contributes two π electrons to the aromatic sextet .Chemical Reactions Analysis

Thiophene undergoes a variety of chemical reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitutions occur more readily due to the electron-rich nature of the thiophene ring .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid at room temperature with a molecular weight of 84.14 g/mol. It has a boiling point of 84 °C and a melting point of -38 °C. Its density is 1.051 g/mL at 25 °C .科学研究应用

Medicinal Chemistry: Anticancer Agents

4-(Thiophene-2-sulfonylamino)-butyric acid: has been utilized in the synthesis of compounds with potential anticancer properties . The thiophene moiety is a common feature in many therapeutic agents due to its ability to interact with various biological targets. In particular, the sulfonylamino group can be instrumental in the design of novel chemotherapeutic agents, offering a platform for the development of drugs with improved efficacy and selectivity.

Material Science: Metal Complexing Agents

In material science, this compound serves as a precursor for creating metal complexing agents . These agents are crucial in developing new materials with enhanced electrical, optical, or magnetic properties. The unique structure of thiophene-based compounds allows for the formation of complexes with metals, which can be used in advanced technological applications such as semiconductors and sensors.

Proteomics Research: Biochemical Studies

The compound is also significant in proteomics research, where it is used to study protein interactions and functions . Its structural characteristics enable it to bind with proteins, making it a valuable tool for probing the proteome and understanding the underlying mechanisms of various diseases.

Therapeutic Properties: Monoamine Oxidase Inhibitors

Research has indicated that thiophene derivatives can act as monoamine oxidase inhibitors, which are important in treating psychiatric and neurological disorders . By inhibiting this enzyme, 4-(Thiophene-2-sulfonylamino)-butyric acid derivatives could potentially be used to manage depression, anxiety, and Parkinson’s disease.

Drug Design: Pharmacologically Active Compounds

The versatility of thiophene compounds extends to the design of a wide range of pharmacologically active compounds. Their structural diversity allows for the creation of molecules with specific biological activities, making them indispensable in the search for new drugs .

Industrial Applications: Development of Insecticides

Lastly, thiophene derivatives, including those with the sulfonylamino group, have found applications in the industrial sector as insecticides . Their effectiveness in pest control makes them valuable components in agricultural practices, contributing to the protection of crops and yield optimization.

作用机制

Target of Action

Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to react easily with electrophiles due to the sulfur atom that contributes two π electrons to the aromatic sextet . This property allows them to interact with various targets in the body, leading to their diverse therapeutic effects .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile could influence the compound’s bioavailability.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .

Action Environment

The chemical properties of thiophene derivatives, including their reactivity with electrophiles and solubility in organic solvents, could potentially be influenced by environmental conditions .

安全和危害

未来方向

Thiophene and its derivatives have been widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic field effect transistors and organic solar cells . Future research may continue to explore new synthesis methods and applications for these versatile compounds.

属性

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELHFEHOFVTARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophene-2-sulfonylamino)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl 6-methyl 4-[(2-hydroxyethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362912.png)

![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B362925.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)

![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)

![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)

![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)

![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)